molecular formula C26H25N3O4S B2562218 N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451467-00-8

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2562218
CAS No.: 451467-00-8
M. Wt: 475.56
InChI Key: JXBOHUFBYOYWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a 1,2,3,4-tetrahydroquinazoline core modified with a thioxo group at position 2, a 4-oxo moiety, and three distinct substituents: an N-benzyl group, an N-(2-hydroxyethyl) chain, and a 3-(2-methoxybenzyl) group. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial activity, and anticancer effects .

Properties

CAS No.

451467-00-8

Molecular Formula

C26H25N3O4S

Molecular Weight

475.56

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H25N3O4S/c1-33-23-10-6-5-9-20(23)17-29-25(32)21-12-11-19(15-22(21)27-26(29)34)24(31)28(13-14-30)16-18-7-3-2-4-8-18/h2-12,15,30H,13-14,16-17H2,1H3,(H,27,34)

InChI Key

JXBOHUFBYOYWOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N(CCO)CC4=CC=CC=C4)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure

The compound's structure can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure features a thioxo group and a tetrahydroquinazoline core, which are significant for its biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds derived from tetrahydroquinazoline derivatives. For instance, compounds with structural similarities have shown promising results against various cancer cell lines. The following table summarizes some key findings:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT29 (Colon)12.5EGFR inhibition
Compound BDU145 (Prostate)15.0Apoptosis induction
This compoundMCF7 (Breast)TBDTBD

Note: The specific IC50 values and mechanisms for this compound need further investigation through empirical studies.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi. For example:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that derivatives of the tetrahydroquinazoline structure may possess broad-spectrum antimicrobial properties.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Initial research indicates that similar compounds may inhibit key enzymes involved in cancer progression and microbial resistance.

Example Enzyme Inhibitors

EnzymeInhibition TypeReference
EGFR Tyrosine KinaseCompetitive
HIV IntegraseNon-competitive

These enzymes are critical targets in cancer therapy and antiviral treatments.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving a series of tetrahydroquinazoline derivatives, one compound exhibited an IC50 value comparable to that of established chemotherapeutics when tested on HT29 cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

A derivative showed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Core Structure Substituents/Modifications Molecular Weight Key Bioactivities/Applications Reference
Target Compound (Quinazoline core) N-benzyl, N-(2-hydroxyethyl), 3-(2-methoxybenzyl), 7-carboxamide ~495.5 g/mol Hypothesized kinase inhibition, antimicrobial Inferred
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (Thiazole core) Thiazole ring, 3-methoxybenzyl, furan-2-carboxamide 371.4 g/mol Antimicrobial, enzyme inhibition
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (Furan core) Furan ring, hydrazinyl-oxoethyl, phenylcarboxamide ~275.3 g/mol Synthetic intermediate, potential cytotoxicity
Poly(ethylene glycol) diacrylate (PEGDA) Polymeric hydrogel backbone ~700 g/mol 3D cell culture, drug delivery platforms

Key Observations:

Core Structure Diversity :

  • The target compound’s quinazoline core differentiates it from thiazole- or furan-based analogs, which are smaller and less conformationally rigid . Quinazolines often exhibit stronger binding to ATP pockets in kinases due to planar aromaticity .
  • Thiazole derivatives (e.g., ) prioritize sulfur-mediated hydrophobic interactions, while furan-based compounds (e.g., ) may engage in π-π stacking but lack the thioxo group’s electron-rich sulfur.

This contrasts with the 3-methoxybenzyl group in , where methoxy positioning alters steric hindrance and electronic effects. The N-(2-hydroxyethyl) chain introduces hydrophilicity, balancing the hydrophobic benzyl groups. Similar polar modifications are absent in and , which may limit their solubility in aqueous environments.

Synthetic Complexity :

  • The target compound likely requires multi-step synthesis involving amidation, alkylation, and cyclization, as seen in analogous quinazoline syntheses . In contrast, thiazole derivatives () often employ Hantzsch thiazole synthesis, while furan intermediates () use hydrazine-mediated coupling.

Thiazole-based analogs () are documented in antimicrobial studies, but their smaller size may limit target versatility. PEGDA () serves non-pharmacological roles (e.g., 3D culture matrices), highlighting the target compound’s specialized biochemical focus.

Research Findings and Challenges

  • Bioactivity Gaps : While plant-derived biomolecules () and thiazole/furan analogs () are studied for antimicrobial or cytotoxic roles, the target compound’s specific activities remain unverified.
  • Synthetic Feasibility : Evidence from suggests that acyl azide and hydrazinyl intermediates could streamline carboxamide and thioxo group installation, though yields may vary with steric bulk.

Q & A

Q. What are optimized synthetic routes for N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications. For analogous quinazoline derivatives, key steps include:
  • Cyclocondensation : Use of substituted benzothiazole-3-carboxamides as precursors under reflux in ethanol (60–93% yields) .
  • Solvent Optimization : THF or ethanol at 170–230°C improves reaction efficiency, as seen in similar thiazolidinone syntheses .
  • Purification : Recrystallization (ethanol/ethyl acetate) or flash chromatography (ethyl acetate/hexane) ensures purity .
  • Yield Variability : Substituents like halogens or methoxy groups may reduce yields due to steric or electronic effects (e.g., 37% for 4i vs. 93% for 3q) .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR and IR identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, thiocarbonyl at ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for related quinazoline derivatives (R factor = 0.044) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for complex substituents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • Quantum Chemical Studies : DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), leveraging structural data from crystallography .
  • MD Simulations : GROMACS assesses stability in aqueous or lipid bilayers, critical for drug delivery applications .

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 2-chlorophenyl) on activity using dose-response curves and IC₅₀ values .
  • Metabolic Stability Assays : Liver microsome studies identify degradation pathways (e.g., cytochrome P450 interactions) that may explain discrepancies .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding .

Q. What strategies improve solubility and stability of this compound in aqueous media?

  • Methodological Answer :
  • Co-solvent Systems : Ethanol or PEG-400 enhances solubility, as shown for benzothiazole derivatives .
  • pH Adjustment : Buffers (pH 6–8) stabilize the tetrahydroquinazoline core against hydrolysis .
  • Prodrug Design : Introduce phosphate or ester groups at the hydroxyethyl moiety to increase bioavailability .

Data Contradiction Analysis

Q. Why do some analogs exhibit lower yields despite similar synthetic protocols?

  • Methodological Answer :
  • Steric Hindrance : Bulky substituents (e.g., 2,6-dichlorophenyl in 4j) slow reaction kinetics, reducing yields .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) may deactivate intermediates, necessitating higher temperatures or catalysts .
  • Byproduct Formation : LC-MS monitors side reactions (e.g., over-oxidation) to optimize stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.